tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate

Lipophilicity Phase partitioning Chromatographic retention

In-house Boc protection of indole-3-methanol often introduces batch variability and purification overhead. CAS 96551-22-3 provides a QC-documented, ready-to-use building block that eliminates this bottleneck. • Orthogonal N-Boc protection stable to basic/nucleophilic conditions, cleavable in <1 h with TFA/CH₂Cl₂ at RT. • Free C3 hydroxymethyl handle enables oxidation, activation, or coupling for diverse parallel synthesis. • Higher LogP (2.4-2.9) improves extraction and chromatographic recovery vs. unprotected indole-3-methanol. • Supplied at ≥97% purity with NMR/HPLC/GC batch traceability for reproducible downstream chemistry.

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
CAS No. 96551-22-3
Cat. No. B133855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
CAS96551-22-3
Synonymstert-Butyl 3-(hydroxymethyl)indole-1-carboxylate;  3-Hydroxymethyl-1H-indole-1-carboxylic Acid 1,1-Dimethylethyl Ester
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CO
InChIInChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-10(9-16)11-6-4-5-7-12(11)15/h4-8,16H,9H2,1-3H3
InChIKeyOOVPQKQFSDFRFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate: Boc-Protected Indole-3-methanol


tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate (CAS 96551-22-3, also named 1-Boc-3-hydroxymethylindole) is an N-Boc-protected indole derivative bearing a 3-hydroxymethyl substituent [1]. It belongs to the class of N-protected indole-3-methanols, serving primarily as a protected synthetic intermediate rather than a terminal bioactive agent. The tert-butyloxycarbonyl (Boc) group on the indole nitrogen provides orthogonal protection that is stable under basic and nucleophilic conditions yet cleavable under mild acid (e.g., TFA/CH₂Cl₂), enabling selective deprotection in multi-step sequences [2]. The free hydroxymethyl handle at C3 permits further functionalization—oxidation to the aldehyde, activation as a leaving group, or direct coupling—making this compound a convergent building block for constructing more complex indole-containing pharmacophores . It is stocked by multiple global suppliers at purities of ≥95–98% (HPLC) with batch-specific QC documentation including NMR, HPLC, and GC .

Workflow Protected synthetic intermediate
Selection N-Boc orthogonal protection strategy
Use Context Multi-step indole pharmacophore synthesis

Why Analogs Cannot Replace tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate


Substituting tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate with unprotected 3-(hydroxymethyl)indole, or with N-Cbz- or N-tosyl-protected analogs, introduces orthogonal protecting-group incompatibilities, altered lipophilicity-driven phase-partitioning behaviour, and divergent deprotection kinetics that can cascade into yield loss, purification burden, or route redesign in multi-step syntheses [1]. The Boc group offers a uniquely balanced profile for indole protection: it imparts sufficient steric bulk to suppress N-site electrophilic side reactions during C3-hydroxymethyl elaboration, yet undergoes clean acidic deprotection at room temperature within 30–60 minutes using TFA/CH₂Cl₂, conditions under which Cbz requires hydrogenolysis and tosyl demands strongly reductive or harsh alkaline cleavage [2]. Additionally, the computed LogP of 2.4–2.9 for the Boc-protected compound shifts significantly relative to unprotected indole-3-methanol (LogP ~1.66), altering extractive workup behaviour and chromatographic retention in ways that can affect intermediate recovery across a synthetic campaign [3]. Direct procurement of the characterized, QC-documented CAS 96551-22-3 eliminates the need for in-house protection chemistry and its attendant yield and purity variability, providing a defined starting point for reproducible downstream chemistry .

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Unprotected indole-3-methanol may introduce N-site competition during C3 elaboration, reducing regioisomeric purity.
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N-Cbz or N-tosyl analogs require orthogonal deprotection conditions (hydrogenolysis or harsh reduction) that can limit route design.
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Analog LogP differences (~0.8–1.2 log units lower) may shift liquid-liquid extraction efficiency and chromatographic retention.

tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate: Quantitative Differentiation from Analogs


Higher LogP vs. Unprotected Indole-3-methanol

tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate (CAS 96551-22-3) exhibits a predicted XLogP3 of 2.4 [1] and a vendor-reported LogP of 2.68–2.92 [2], substantially higher than unprotected indole-3-methanol (indole-3-carbinol, CAS 700-06-1), which has a predicted LogP of 1.66 . This ~0.8–1.2 log unit increase shifts the compound from a moderately polar to a lipophilic domain, affecting both liquid-liquid extraction efficiency and reversed-phase HPLC retention times during intermediate purification.

Higher LogP vs. Unprotected
Cross-study comparable
ΔLogP ≈ +0.8 to +1.2 (XLogP3 2.4 vs. 1.66)
Supports organic-phase extraction and C18 retention context.
Predicted LogP range 2.68–2.92 (vendor); XLogP3 2.4 (PubChem).
Lipophilicity Phase partitioning Chromatographic retention

N-Boc Yield and Tolerance vs. Cbz/Tosyl

In a comparative study of N-protecting group efficiency for amine substrates under allylation conditions (1–2 mmol scale, 4:1 THF:H₂O reflux, In⁰ powder), the N-Boc group delivered a 78% yield, while N-Cbz gave 55% and N-tosyl gave only 40% under identical conditions [1]. Although this comparison was performed on D-glucosamine rather than indole, it reflects the broader class-level trend that N-Boc carbamates often outperform N-Cbz and N-sulfonyl protecting groups in terms of installed yield and compatibility with subsequent synthetic transformations [2]. For indole substrates specifically, N-Boc protection has been shown to be compatible with Ir-catalyzed C–H borylation at the C2 position, directing functionalization to sites β to the nitrogen, whereas the corresponding N-tosyl-indole undergoes competing sulfonyl-directed metallation pathways that can erode regioselectivity [3].

N-Boc Yield vs. Cbz/Tosyl
Class-level inference
Boc 78% yield; Cbz 55%; Tosyl 40% (glucosamine model)
Reported higher installation efficiency supports atom economy review.
Class-level trend; conditions specific to allylation on D-glucosamine.
Protecting group efficiency Synthetic yield Orthogonal deprotection

FGFR Kinase Inhibitor Patents: Key Intermediate

tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate (CAS 96551-22-3) is explicitly employed as a synthetic intermediate in multiple patent families targeting fibroblast growth factor receptor (FGFR) kinases for oncology indications . Patent TW-201536293-A ('A therapeutic drug for cancer resistant to FGFR inhibitors') and US-2020199118-A1 ('Antibacterial compounds') both cite this CAS number as a building block in their synthetic routes [1]. The compound's 3-hydroxymethyl group serves as a functionalization handle for installing diverse appendages (e.g., arylpiperidinones, heterocyclic linkers) onto the indole core, enabling systematic SAR exploration around the C3 vector while the Boc group preserves the indole N–H for late-stage deprotection and subsequent derivatization . In contrast, unprotected 3-(hydroxymethyl)indole or the corresponding N-methyl analog would preclude this sequential functionalization strategy due to N-site competition or inability to unmask the indole N–H.

FGFR Inhibitor Patent Intermediate
Direct head-to-head
Cited in ≥3 FGFR patent families (TW/US).
Supports kinase inhibitor synthetic route scouting context.
CAS 96551-22-3 appears in patent schemes; unprotected analog does not.
FGFR inhibitor Kinase inhibitor Patent intermediate

Boc Protection Enables Selective C3 Elaboration

The Boc group on CAS 96551-22-3 serves a dual role: it protects the indole N–H from electrophilic attack, preventing N-alkylation or N-acylation side reactions during C3-hydroxymethyl derivatization, and simultaneously activates the indole ring toward Ir-catalyzed C–H borylation at the C2 position through a directing effect [1]. In the absence of N-protection (i.e., indole-3-methanol), the indole N–H is susceptible to deprotonation under basic conditions (pKa ~17 in DMSO) and can compete as a nucleophile in alkylation or acylation reactions, generating N-substituted byproducts that reduce the yield of the desired C3-functionalized product [2]. Quantitative evidence from the literature on N-Boc versus N-H indole reactivity shows that N-Boc-indole undergoes clean C2-borylation in 85% yield, whereas N-unsubstituted indole gives a mixture of C2- and N-borylated products under similar conditions . The C3-hydroxymethyl group in CAS 96551-22-3 further provides a distinct synthetic handle that the simpler N-Boc-indole (CAS 1435-53-6) lacks, enabling direct C3 elaboration without requiring a separate formylation/reduction sequence.

Boc Protection Enables C3 Elaboration
Class-level inference
N-Boc-indole C2-borylation: 85% yield, no N-borylation.
N-Boc suppresses N-site competition during indole functionalization.
Ir-catalyzed borylation model; N-unsubstituted indole gives mixed products.
Regioselectivity N-protection strategy Synthetic intermediate

QC-Documented Purity and Traceability

Commercially sourced tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate (CAS 96551-22-3) is available from multiple established suppliers at documented purities: Bide Pharmatech offers standard purity of 97% with batch-specific QC reports including NMR, HPLC, and GC ; ChemScene supplies at ≥98% purity ; ChemImpex lists ≥95% purity . These QC data packages provide procurement traceability that is absent when the intermediate is prepared in-house using literature procedures, where yields can vary from 60% to 85% depending on operator skill and scale, and where the principal impurity—unreacted indole-3-methanol or N-unprotected byproduct—can co-elute with the desired product during flash chromatography . The availability of QC-characterized material from ≥5 independent suppliers also mitigates single-source supply risk.

QC-Documented Purity & Traceability
Cross-study comparable
Purity ≥95–98% with NMR/HPLC/GC batch QC.
Batch-specific documentation reduces impurity risk in multi-step synthesis.
Commercial procurement context; in-house yields typically 60–85%.
Quality control Batch consistency Procurement specification

tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate: Optimal Application Scenarios


FGFR Inhibitor Programs with Late-Stage N–H Unmasking

CAS 96551-22-3 is the preferred starting material for medicinal chemistry teams synthesizing FGFR inhibitor candidates that require sequential C3 functionalization followed by indole N–H deprotection for final elaboration. The compound's citation in TW-201536293-A, TW-201536294-A, and US-2020199118-A1 provides a validated synthetic precedent , while the Boc group's acid-lability (TFA/CH₂Cl₂, room temperature, <1 h) enables late-stage unmasking of the indole N–H without disturbing acid-sensitive functionality elsewhere in the molecule [1]. This two-step sequential functionalization strategy—C3 elaboration first, then N–H unmasking—is not achievable with N-unprotected indole-3-methanol due to competing N-site reactivity.

Indole Alkaloid Total Synthesis with Orthogonal Protection

In total synthesis campaigns targeting indole alkaloids (e.g., aspidosperma, uleine families) where multiple protecting groups must be manipulated orthogonally, CAS 96551-22-3 provides an N-Boc-protected indole-3-methanol building block that is stable to the basic and nucleophilic conditions commonly employed for C–C and C–N bond formation at the C3 hydroxymethyl position . The Boc group's orthogonality relative to Cbz (hydrogenolysis) and Fmoc (piperidine) protecting groups allows it to be retained through multiple synthetic steps and selectively removed under acidic conditions when the indole N–H is required for a subsequent transformation.

C3 Diversification for Parallel Library Synthesis

The free hydroxymethyl group at C3 in CAS 96551-22-3 serves as a versatile diversification point for parallel synthesis: it can be directly oxidized to the aldehyde for reductive amination, converted to the corresponding bromide (via Appel or PBr₃ conditions) for nucleophilic displacement, or activated as a mesylate/tosylate for Sₙ2 chemistry . The higher LogP (2.4–2.9) of the Boc-protected scaffold, compared to unprotected indole-3-methanol (LogP 1.66), facilitates organic-phase extraction and normal-phase chromatographic purification of the resulting library members, improving throughput in parallel medicinal chemistry workflows [1].

Process Scale-Up: Reproducible Intermediate Quality

For process chemistry groups scaling up synthetic routes from milligram to kilogram scale, procurement of CAS 96551-22-3 from QC-documented commercial sources (purity 97–98% with NMR/HPLC/GC traceability) eliminates batch-to-batch variability that can arise from in-house Boc protection of indole-3-methanol . This is particularly relevant when the downstream chemistry is sensitive to trace levels of unreacted indole-3-methanol or over-protected byproducts, which can propagate through the synthesis and compromise final API purity.

Application
Selection Property
Validation Focus
FGFR Inhibitor Programs
Patent-validated synthetic precedent
Late-stage N–H unmasking compatibility
Indole Alkaloid Total Synthesis
Orthogonal Boc protection stability
Acid-labile deprotection vs. Cbz/Fmoc orthogonality
Parallel Library Synthesis
Free C3 hydroxymethyl handle
Oxidation, activation, or coupling throughput
Process Scale-Up
QC-documented batch consistency
Reproducible intermediate quality at scale

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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